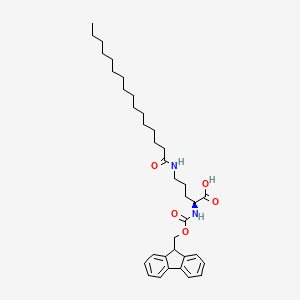

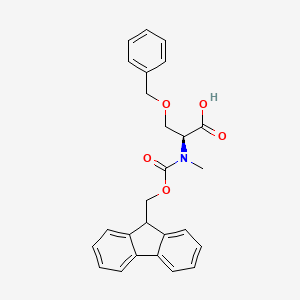

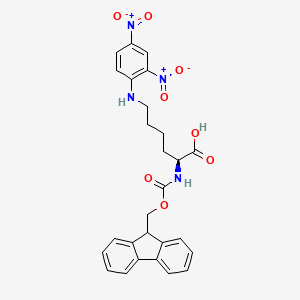

(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzyloxy)butanoic acid

説明

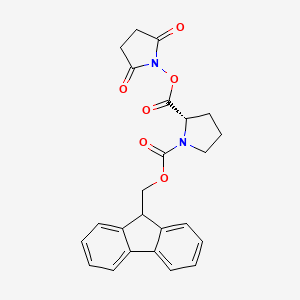

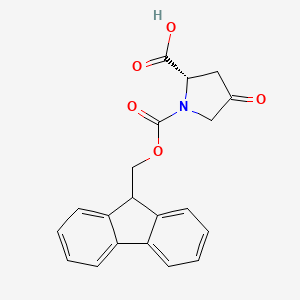

“(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzyloxy)butanoic acid” is a complex organic compound. It appears to be related to the family of Fmoc-protected amino acids, which are commonly used in peptide synthesis1.

Synthesis Analysis

Fmoc-protected amino acids like this one are commonly used in solid-phase synthesis. They can be introduced into specific positions of the polypeptide chain by solid-phase synthesis methods and used as building blocks for the construction of polypeptide molecules2.Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including a fluorenylmethyloxycarbonyl (Fmoc) group, an amino group, and a benzyloxy group3.

Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied, given the different reactive groups present in the molecule. The Fmoc group, for example, is commonly used as a protecting group in peptide synthesis4.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. As a general rule, Fmoc-protected amino acids like this one are stable under normal conditions but can be sensitive to certain chemical reactions6.科学的研究の応用

Biomass-derived Chemicals in Drug Synthesis

One significant application of compounds related to (2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzyloxy)butanoic acid is in the field of drug synthesis using biomass-derived chemicals. Levulinic acid (LEV), with functional groups similar to those in the mentioned compound, showcases flexibility, diversity, and uniqueness in drug synthesis. It offers cost reduction, simplification of synthesis steps, and potential in medicine, particularly in cancer treatment and medical materials. This underscores the compound's role in synthesizing related derivatives for drug release, modifying chemical reagents, and forming pharmaceutical intermediates, illustrating the broader application of similar chemical structures in pharmaceutical development (Zhang et al., 2021).

Biologically Active Plant Compounds

The research into natural carboxylic acids, with a focus on their antioxidant, antimicrobial, and cytotoxic activities, highlights the relevance of chemical structures similar to the subject compound. Studies have found that the structure of these acids, including modifications like hydroxylation, impacts their biological activity. This area of research provides insights into how similar compounds could be used or modified for therapeutic purposes, emphasizing the importance of structural differences in determining bioactivity (Godlewska-Żyłkiewicz et al., 2020).

Antioxidant Properties and SARs

The study of hydroxycinnamic acids (HCAs) and their structure-activity relationships (SARs) in antioxidant activity provides another perspective on the applications of similar compounds. This research has led to a better understanding of how specific structural features, such as unsaturated bonds and hydroxy groups, influence antioxidant properties. This knowledge can be applied to design more effective antioxidants based on the (2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzyloxy)butanoic acid structure, potentially leading to new therapeutic agents (Razzaghi-Asl et al., 2013).

Safety And Hazards

Fmoc-protected amino acids are generally less dangerous under correct handling and storage conditions. However, due to the different nature of each chemical, the relevant safety instructions should be read carefully before use and follow the laboratory safety operation demonstration7.

将来の方向性

Unfortunately, I couldn’t find specific information about the future directions of this compound. However, Fmoc-protected amino acids are a crucial part of modern peptide synthesis, so it’s likely that research into these compounds will continue to be an important area of study.

特性

IUPAC Name |

(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c1-17(31-15-18-9-3-2-4-10-18)24(25(28)29)27-26(30)32-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H,27,30)(H,28,29)/t17-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDMMWCWPVCHLL-BXKMTCNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679794 | |

| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzyloxy)butanoic acid | |

CAS RN |

131545-63-6 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-D-threonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131545-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。